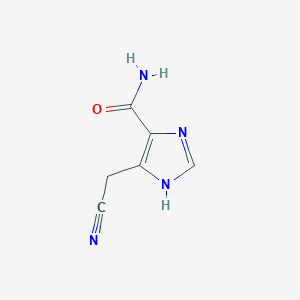
5-(cyanomethyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyanomethyl)-1H-imidazole-4-carboxamide: is an organic compound characterized by the presence of an imidazole ring substituted with a cyanomethyl group at the 5-position and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanomethyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(cyanomethyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in biologically active molecules, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(cyanomethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing biochemical pathways. The cyanomethyl and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(methyl)-1H-imidazole-4-carboxamide: Lacks the cyanomethyl group, which may alter its reactivity and biological activity.
5-(cyanomethyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
4-(cyanomethyl)-1H-imidazole-5-carboxamide: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
5-(cyanomethyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyanomethyl and carboxamide groups provides a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
56039-08-8 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-(cyanomethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H6N4O/c7-2-1-4-5(6(8)11)10-3-9-4/h3H,1H2,(H2,8,11)(H,9,10) |
InChI Key |
ARHFLUAFWUJNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CC#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


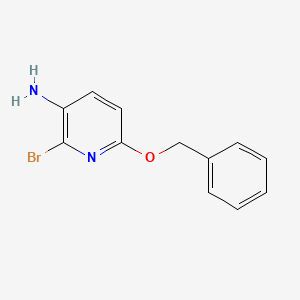
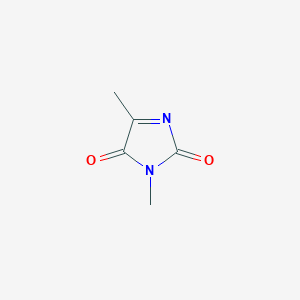

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
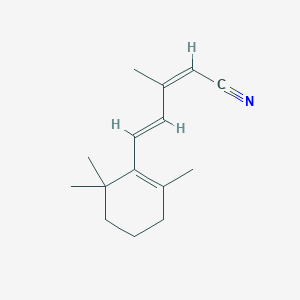
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
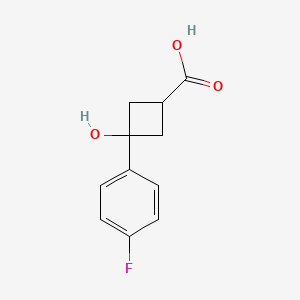
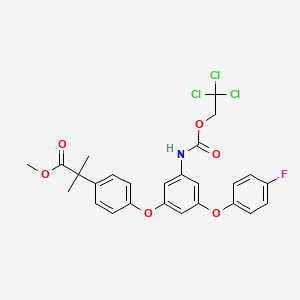
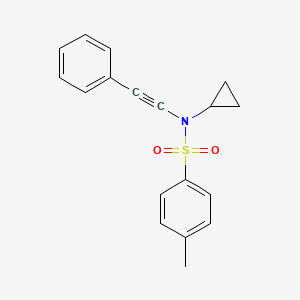
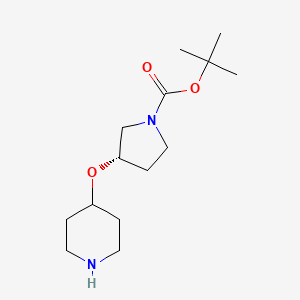
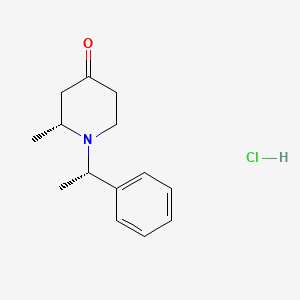
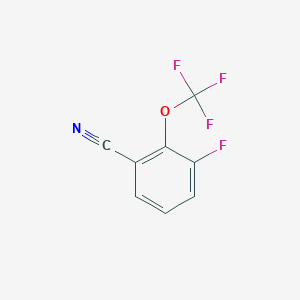
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
